molecular formula C17H16ClN3O B2546105 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea CAS No. 898414-73-8

1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea

Cat. No. B2546105
CAS RN: 898414-73-8
M. Wt: 313.79
InChI Key: OCPJZJVNQCRJEA-UHFFFAOYSA-N
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Description

The compound 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea is a chemical entity that appears to be related to various synthesized compounds with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs of a 4-chlorophenyl group and a dihydro-2H-pyrrole moiety are present in several of the synthesized compounds, suggesting a relevance to medicinal chemistry and drug design.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting with the formation of key intermediates. For instance, the synthesis of 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of licofelone, involves a novel synthesis of unstable 5-benzyl-3,3-dimethyl-3,4-dihydro-2H-pyrrole, followed by treatment with 2-bromo-1-(4-chlorophenyl)ethan-1-one . Similarly, the synthesis of 1-(4-chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one was achieved through base-catalyzed intramolecular cyclization of an aminoacetylenic ketone .

Molecular Structure Analysis

The molecular structure of compounds containing 4-chlorophenyl and dihydro-2H-pyrrole units has been studied using various techniques. For example, the crystal structure of a related compound, 4-(2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-1-yl)-2,3-dimethyl-1-phenyl-1,2dihydropyrzol-5-one, was determined using direct methods and refined by full matrix least-squares procedures . These studies are crucial for understanding the three-dimensional arrangement of atoms and the potential interactions within the molecule and with biological targets.

Chemical Reactions Analysis

The reactivity of such compounds can be inferred from their functional groups and molecular structure. For instance, the presence of a chlorophenyl group can facilitate electrophilic aromatic substitution reactions, while the dihydro-2H-pyrrole moiety might be involved in nucleophilic addition reactions due to the presence of a partially unsaturated pyrrole ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by spectroscopic methods (FTIR, UV-Vis, 1H-NMR), magnetic measurements, and conductance studies . These properties are influenced by the molecular structure, as seen in the vibrational spectra and HOMO-LUMO analysis of a related compound, which also provided insights into the nonlinear optical properties and potential sites for electrophilic and nucleophilic attacks .

Scientific Research Applications

Environmental Impact and Degradation

Research on chlorophenols and phenylurea herbicides has significantly contributed to understanding their environmental impact, degradation pathways, and potential applications in pollution remediation. Chlorophenols, for instance, are recognized for their persistence and toxicity in environmental settings, necessitating studies on their degradation and the development of treatment methods to mitigate their impact (Gunawardana, Singhal, & Swedlund, 2011; Hussain, Arshad, Springael, Sørensen, Bending, Devers-Lamrani, Maqbool, & Martin-Laurent, 2015). This research is crucial for developing strategies to reduce the environmental footprint of chemical compounds and for employing such compounds in environmental remediation efforts.

Biological Effects and Toxicity

The study of chlorophenols and phenylurea compounds extends into their biological effects, including toxicity to aquatic life and potential endocrine-disrupting properties. Understanding these effects is essential for assessing the safety of chemical compounds and for investigating their use in biological and medical research (Becker, Phillips, & Safe, 1991; Burgos-Aceves, Migliaccio, Di Gregorio, Paolella, Lepretti, Faggio, & Lionetti, 2021). These studies provide a foundation for further research into the mechanisms of action of similar compounds and their potential applications in addressing environmental and health-related issues.

Applications in Material Science

The structural features of 1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea suggest potential applications in material science, similar to other compounds with phenyl and pyrrol groups. For instance, research into polymers and coordination compounds highlights the versatility of related structures in developing new materials with desired electronic, optical, and thermal properties (Zhu, Liu, Jiang, Xu, & Liu, 2017; Scaltrito, Thompson, O'Callaghan, & Meyer, 2000). These applications demonstrate the compound's potential for innovation in materials science, particularly in creating advanced electronic devices and environmentally friendly materials.

properties

IUPAC Name

1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3O/c18-13-8-10-15(11-9-13)21(16-7-4-12-19-16)17(22)20-14-5-2-1-3-6-14/h1-3,5-6,8-11H,4,7,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCPJZJVNQCRJEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)-3-phenylurea

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